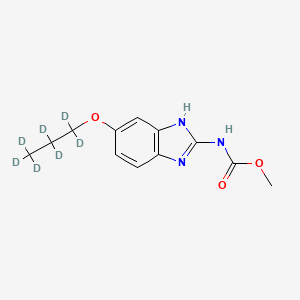

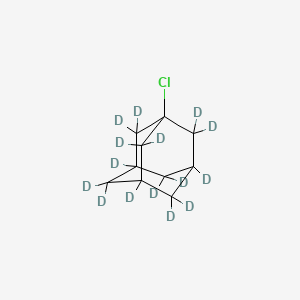

Oxibendazole-d7

Descripción general

Descripción

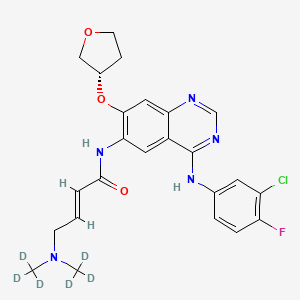

Oxibendazole-d7 is the deuterated analog of the benzimidazole anthelmintic drug, oxibendazole . It is also known as Methyl N-[5-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-1H-benzimidazol-2-yl]carbamate .

Molecular Structure Analysis

The molecular formula of Oxibendazole-d7 is C12D7H8N3O3 . The molecular weight is 256.31 g/mol . The crystal structure of Oxibendazole has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional theory techniques .Aplicaciones Científicas De Investigación

Veterinary Medicine

Oxibendazole-d7: is primarily used as an analytical standard in veterinary medicine. It is the deuterated analog of oxibendazole, a benzimidazole anthelmintic drug used to treat parasitic worm infestations in animals. The deuterated form allows for more precise tracking and quantification in biological samples, aiding in the development of effective dosing regimens and ensuring the safety and efficacy of the drug .

Analytical Chemistry

In analytical chemistry, Oxibendazole-d7 serves as a reference standard for chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These techniques are suitable for the compound, enabling researchers to perform accurate and reliable measurements of oxibendazole in various samples .

Food Safety

The compound is utilized in food safety research to detect residues of oxibendazole in milk samples. By employing QuEChERS extraction and ultra-performance liquid chromatography-tandem mass spectroscopy (UPLC-MS/MS), scientists can ensure that milk and other dairy products are free from harmful levels of veterinary drugs .

Pharmacokinetics

Oxibendazole-d7: is valuable in pharmacokinetic studies to understand the drug’s behavior within the body. Its deuterated form provides an internal standard that is chemically identical to the non-deuterated drug, allowing for precise differentiation between the drug and its metabolites during analysis .

Environmental Monitoring

Environmental monitoring can benefit from the use of Oxibendazole-d7 as it can be applied to track the environmental impact of veterinary drugs. Its presence in soil and water samples can be an indicator of agricultural runoff, helping to assess the ecological effects of anthelmintic use .

Forensic Toxicology

In forensic toxicology, Oxibendazole-d7 can be used as a standard for the detection of oxibendazole in biological samples. This is crucial in cases where exposure to veterinary drugs might be involved in a forensic investigation .

Mecanismo De Acción

Target of Action

Oxibendazole-d7 primarily targets the tubulin in the tegument and intestinal cells of the worm . Tubulin is a protein that plays a crucial role in the maintenance of cell structure and function.

Mode of Action

Oxibendazole-d7 interacts with its target by binding to the colchicine-sensitive site of tubulin . This binding inhibits the polymerization or assembly of tubulin into microtubules . Microtubules are essential components of the cell’s cytoskeleton and are involved in various cellular processes, including cell shape, division, and intracellular transport .

Biochemical Pathways

The inhibition of tubulin polymerization leads to the loss of cytoplasmic microtubules . This loss impairs the uptake of glucose by the larval and adult stages of the susceptible parasites, depleting their glycogen stores . Additionally, degenerative changes occur in the endoplasmic reticulum and the mitochondria of the germinal layer, leading to the release of lysosomes . These changes result in decreased production of adenosine triphosphate (ATP), the energy required for the survival of the helminth .

Pharmacokinetics

Oxibendazole-d7, like most benzimidazoles, is almost insoluble in water and is poorly absorbed into the bloodstream when administered orally .

Result of Action

The diminished energy production due to the action of Oxibendazole-d7 immobilizes the parasite, leading to its eventual death . This is due to the inability of the parasite to maintain its essential functions without sufficient ATP .

Safety and Hazards

Oxibendazole-d7 is suspected of damaging fertility or the unborn child . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection . If exposed or concerned, it is recommended to get medical advice/attention .

Propiedades

IUPAC Name |

methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOCRURYZCVHMG-JOMZKNQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746814 | |

| Record name | Methyl {6-[(~2~H_7_)propyloxy]-1H-benzimidazol-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxibendazole-d7 | |

CAS RN |

1173019-44-7 | |

| Record name | Methyl {6-[(~2~H_7_)propyloxy]-1H-benzimidazol-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173019-44-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-](/img/structure/B580162.png)

![(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene](/img/structure/B580179.png)